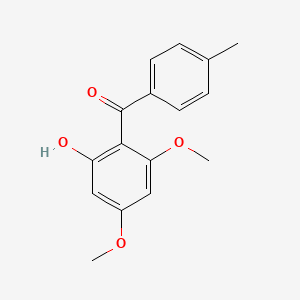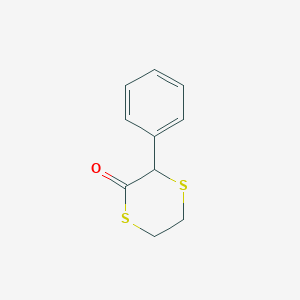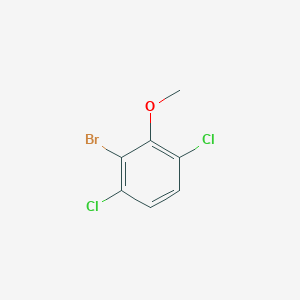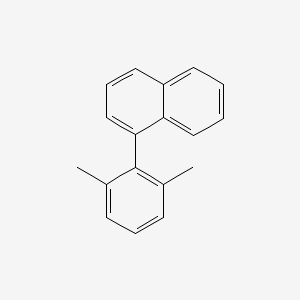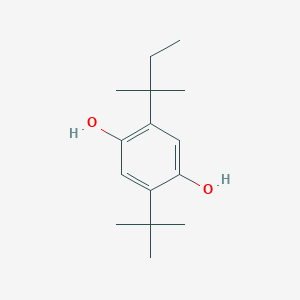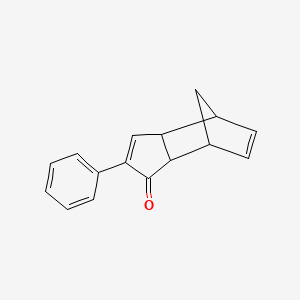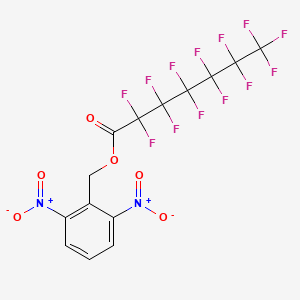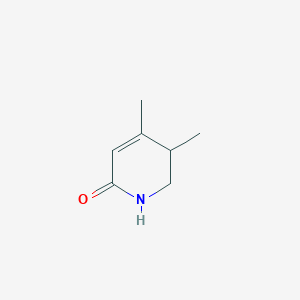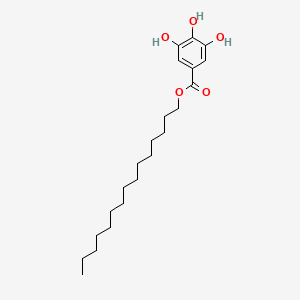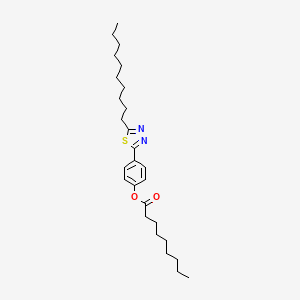
4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate typically involves the reaction of a decyl-substituted thiadiazole with a phenyl nonanoate derivative. One common method includes the use of hydrazonoyl halides and thiocyanates as starting materials. The reaction is carried out in the presence of a base such as triethylamine in an ethanol solvent .
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves large-scale reactions using similar starting materials and conditions. The process may include additional purification steps such as recrystallization and chromatography to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Aplicaciones Científicas De Investigación
4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate involves its interaction with various molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, leading to its diverse biological activities. The compound may inhibit specific enzymes or receptors, leading to its antimicrobial, anticancer, and anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Oxadiazole derivatives: These compounds are structurally similar and also possess antimicrobial and anticancer properties.
Pyrimidine derivatives: These compounds are bioisosteres of thiadiazoles and have similar pharmacological properties.
Uniqueness
4-(5-Decyl-1,3,4-thiadiazol-2-yl)phenyl nonanoate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiadiazole derivatives .
Propiedades
Número CAS |
143388-65-2 |
|---|---|
Fórmula molecular |
C27H42N2O2S |
Peso molecular |
458.7 g/mol |
Nombre IUPAC |
[4-(5-decyl-1,3,4-thiadiazol-2-yl)phenyl] nonanoate |
InChI |
InChI=1S/C27H42N2O2S/c1-3-5-7-9-11-12-13-15-17-25-28-29-27(32-25)23-19-21-24(22-20-23)31-26(30)18-16-14-10-8-6-4-2/h19-22H,3-18H2,1-2H3 |
Clave InChI |
RAWGGQYTZIEWGW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=NN=C(S1)C2=CC=C(C=C2)OC(=O)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



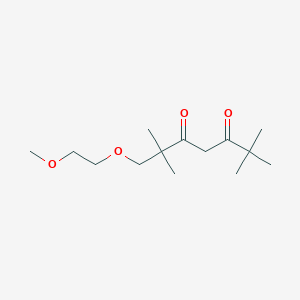
![3',3',5',5'-Tetramethyl-2',3',4',5'-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B15163974.png)
![N~1~,N~3~-Bis[(1R)-1-phenylethyl]propane-1,3-diamine](/img/structure/B15163980.png)
